Cimigenol-3-O-beta-D-xylpyranoside
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Overview
Description
Cimigenol-3-O-beta-D-xylpyranoside is a natural compound extracted from the plant cohosh (Polygonum cuspidatum). It is a triterpenoid glycoside, composed of cimigenol and a 3-O-beta-D-xylopyranoside group. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties .
Preparation Methods
Cimigenol-3-O-beta-D-xylpyranoside is primarily obtained through extraction from the rhizomes of cohosh. The extraction methods commonly used include:
Ultrasonic-assisted extraction: This method uses ultrasonic waves to enhance the extraction efficiency.
Urushiol method: This involves the use of urushiol, a natural organic compound, to facilitate extraction.
Liquid-liquid extraction: This technique separates compounds based on their solubility in two different immiscible liquids.
The extracted mixture can be purified using column chromatography, silica gel chromatography, or by preparing high-purity this compound .
Chemical Reactions Analysis
Cimigenol-3-O-beta-D-xylpyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cimigenol-3-O-beta-D-xylpyranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and oxidative stress.
Medicine: Due to its anti-tumor and antibacterial activities, it is being researched for potential therapeutic applications in cancer treatment and infectious diseases.
Mechanism of Action
The mechanism of action of Cimigenol-3-O-beta-D-xylpyranoside involves several molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-tumor activity: It induces apoptosis (programmed cell death) in tumor cells and inhibits their proliferation.
Antibacterial activity: It disrupts the cell membrane of bacteria, leading to cell death.
Comparison with Similar Compounds
Cimigenol-3-O-beta-D-xylpyranoside is unique due to its specific combination of cimigenol and a 3-O-beta-D-xylopyranoside group. Similar compounds include:
Cimigenoside: Another triterpenoid glycoside with similar biological activities.
Cimicifugol xyloside: A compound with a similar structure but different functional groups.
Cucurbitacin glycosides: These compounds share similar anti-tumor properties but differ in their chemical structure and specific biological activities.
Properties
Molecular Formula |
C35H56O9 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25?,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 |
InChI Key |
BTPYUWOBZFGKAI-DRIGOKKWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3(C1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Origin of Product |
United States |
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